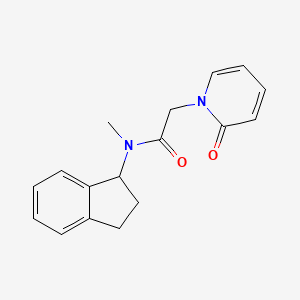![molecular formula C16H14N4O2 B7510200 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)
1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is a heterocyclic molecule that contains a pyridine, benzimidazole, and imidazole ring. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one is not fully understood. However, studies have shown that this compound can interact with DNA and inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This interaction can lead to the induction of DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one can induce DNA damage and apoptosis in cancer cells. It has also been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of bacterial and fungal cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory and antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a potential candidate for cancer chemotherapy and the treatment of bacterial and fungal infections. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one. One potential direction is the further investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another potential direction is the development of analogs of this compound with improved pharmacological properties, such as increased potency and reduced toxicity. Overall, the study of 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one has the potential to lead to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one can be synthesized using various methods, including the reaction of 2-acetylpyridine with o-phenylenediamine in the presence of acetic acid and a catalytic amount of sulfuric acid. Another method involves the reaction of 2-aminopyridine with 2-formylbenzoic acid in the presence of acetic acid and a catalytic amount of sulfuric acid. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as an anti-inflammatory and antiviral agent. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Propriétés
IUPAC Name |
1-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-14-7-3-4-8-18(14)11-15(22)20-10-9-19-13-6-2-1-5-12(13)17-16(19)20/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUDXKVEVKRXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CN4C=CC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)

![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)

![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)



![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)
